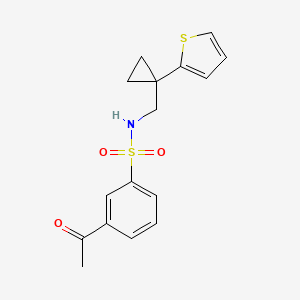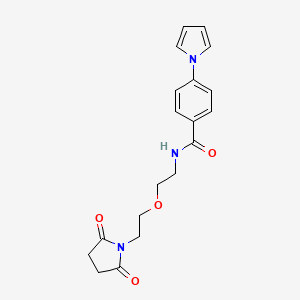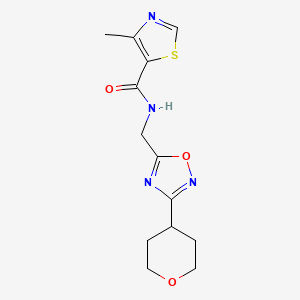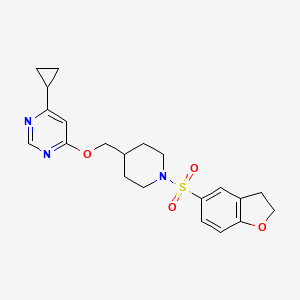
1-Boc-4-(2-pyridinylcarbonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-protected compounds are widely used in organic synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The Boc group prevents unwanted reactions at the nitrogen atom during synthetic operations .
Synthesis Analysis
The synthesis of Boc-protected compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazones with nitroolefins .Molecular Structure Analysis
The molecular structure of a Boc-protected compound typically includes a carbamate group attached to the nitrogen atom of the compound .Chemical Reactions Analysis
Boc-protected compounds can undergo various reactions. The Boc group can be removed under acidic conditions, revealing the free amine . Pyrazole derivatives can participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected compound would depend on the specific compound. Generally, these compounds are stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications
Drug Design and Development
1-Boc-4-(2-pyridinylcarbonyl)-piperazine: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmacologically active molecules. For instance, its structure is pivotal in creating compounds that can act as boron carriers in neutron capture therapy , a targeted cancer treatment method. The boronic ester moiety of the compound can be utilized to design new drugs, particularly for conditions where precise targeting of cancer cells is crucial.
Organic Synthesis
In organic synthesis, this compound serves as a building block for constructing complex molecules. It’s particularly useful in Suzuki-Miyaura coupling reactions , which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers. This reaction is essential for forming carbon-carbon bonds, a fundamental step in organic synthesis.
Neutron Capture Therapy
1-Boc-4-(2-pyridinylcarbonyl)-piperazine: derivatives can be designed to serve as boron carriers for neutron capture therapy (NCT) . NCT is a type of radiation therapy that targets tumors with high specificity. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to the release of radiation that kills the tumor cells.
Chemical Research
This compound is also significant in chemical research, where it’s used to study new reactions and synthesis pathways. Its stability and reactivity make it an excellent candidate for exploring new chemical transformations, which can lead to the discovery of novel synthetic methods .
Industrial Applications
In the industrial context, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is involved in the synthesis of materials and chemicals that require specific pyridinyl structures. Its role in the development of new materials with unique properties is an area of ongoing research and development .
Pyrazole Synthesis
The compound is used in the synthesis of pyrazoles, which are important heterocyclic compounds. Pyrazoles have various applications, including in the development of agrochemicals, pharmaceuticals, and dyes. They are also used as intermediates in the synthesis of more complex chemical entities .
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through a process called protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in the molecule’s structure and function .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical pathways due to their ability to form reversible covalent bonds with various biological molecules .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
The protodeboronation process can lead to significant changes in the molecule’s structure and function, which could potentially have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJSXMGDHIBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)


![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)
![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)


![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)
![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)